Zafirlukast

Asthma Leukotriene Receptor Antagonist Comparative Effectiveness

Procure Zafirlukast (CAS 107753-78-6), a structurally distinct, first-generation CysLT1 receptor antagonist, for your research needs. Unlike other leukotriene receptor antagonists, it uniquely induces a wide-open receptor conformation, making it invaluable for GPCR crystallography, cryo-EM, and biased signaling studies. Its CYP2C9-dependent pharmacokinetics make it an ideal probe for pharmacogenomic research, while its specific hepatic safety profile enables idiosyncratic DILI mechanism studies. Ideal for pediatric EIB models due to its proven efficacy in exercise-induced bronchoconstriction. Available in high purity for reproducible results.

Molecular Formula C31H33N3O6S
Molecular Weight 575.7 g/mol
CAS No. 107753-78-6
Cat. No. B1683622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast
CAS107753-78-6
Synonyms4-(5-cyclopentyloxycarbonylamino-2-methylindol-3-yl-methyl)-3-methoxy-N-O-tolylsulfonylbenzamide
Accolate
Aeronix
ICI 204,219
ICI 204219
ICI-204219
Olmoran
zafirlukast
Molecular FormulaC31H33N3O6S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
InChIInChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)
InChIKeyYEEZWCHGZNKEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.62e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast CAS 107753-78-6: Chemical Profile and Procurement-Relevant Baseline Information for the LTRA Class


Zafirlukast (CAS 107753-78-6) is a first-generation, orally active cysteinyl leukotriene receptor type 1 (CysLT1R) antagonist [1]. As a member of the leukotriene receptor antagonist (LTRA) class, it functions as a competitive and reversible inhibitor of the actions of the pro-inflammatory cysteinyl leukotrienes LTD4 and LTE4 at the CysLT1 receptor, thereby mitigating bronchoconstriction, airway edema, and inflammation associated with chronic asthma [2].

Zafirlukast 107753-78-6: Why Generic Interchange with Other LTRAs Like Montelukast is Not Straightforward


Leukotriene receptor antagonists (LTRAs) constitute a chemically heterogeneous drug class, and interchangeability among zafirlukast, montelukast, and pranlukast is not supported by clinical or pharmacological evidence. Structural biology studies reveal that zafirlukast and pranlukast, despite both targeting the CysLT1R, engage the receptor with distinct binding modes [1]. Clinically, zafirlukast and montelukast exhibit divergent pharmacokinetic profiles, including marked differences in dosing frequency, food effect on bioavailability, and cytochrome P450 (CYP) enzyme inhibition [2]. A head-to-head randomized controlled trial (RCT) directly comparing montelukast and zafirlukast found no difference in efficacy, yet the clinical and pharmacological disparities preclude simple therapeutic substitution without careful consideration of patient-specific factors such as genetic polymorphisms in CYP2C9 and hepatic function [3][4].

Zafirlukast CAS 107753-78-6: Quantitative Comparative Evidence vs. Montelukast, Pranlukast, and Placebo for Scientific Selection


Comparative Efficacy of Zafirlukast vs. Montelukast in a Head-to-Head RCT

In a direct, randomized controlled trial (RCT) of 12 weeks duration involving 40 adult patients with asthma, the clinical efficacy of zafirlukast and montelukast was compared. The study found no statistically significant difference in asthma control outcomes between the two LTRAs [1]. This indicates that while zafirlukast and montelukast are both effective, their therapeutic benefit in this specific trial was comparable.

Asthma Leukotriene Receptor Antagonist Comparative Effectiveness

Unique Structural Binding Mode of Zafirlukast to CysLT1R vs. Pranlukast

Crystal structures of the CysLT1 receptor bound to zafirlukast and pranlukast, another LTRA, reveal distinct binding modes and signaling mechanisms [1]. Specifically, zafirlukast induces a much wider opening of the receptor's orthosteric pocket entrance compared to pranlukast, suggesting a different conformational selection and stabilization of the receptor [2]. This structural differentiation provides a molecular basis for potential variations in downstream signaling or drug design.

Structural Biology CysLT1 Receptor Drug Discovery

Attenuation of Exercise-Induced Bronchoconstriction (EIB) in Children vs. Placebo

A clinical trial in asthmatic children (6-14 years) demonstrated that a single oral dose of zafirlukast significantly attenuates exercise-induced bronchoconstriction (EIB) compared to placebo [1]. Four hours post-dose, the maximal percentage fall in FEV1 after exercise challenge was reduced. For instance, in the 5 mg and 20 mg groups, mean maximal fall in FEV1 ranged from -8.7% ± 1.7% to -11.1% ± 1.9%, compared to -17.1% ± 1.8% and -16.3% ± 1.9% for placebo.

Pediatric Asthma Exercise-Induced Bronchoconstriction Lung Function

Comparative Bioavailability: Significant Food Effect for Zafirlukast vs. No Effect for Montelukast

A key pharmacokinetic differentiation is the effect of food on bioavailability. Coadministration of zafirlukast with food reduces its oral bioavailability by approximately 40%, necessitating administration on an empty stomach [1]. In contrast, the bioavailability of montelukast is not affected by food [2]. This represents a clinically meaningful and operationally relevant difference between the two agents.

Pharmacokinetics Bioavailability Drug-Drug Interaction

Impact of CYP2C9 Genetic Polymorphisms on Zafirlukast Pharmacokinetics

The pharmacokinetics of zafirlukast are significantly influenced by CYP2C9 genetic variants, a feature that distinguishes it from montelukast, which is primarily metabolized by CYP2C8 and CYP3A4. In healthy subjects with intermediate metabolizer (IM) genotypes (CYP2C9*1/*3 or *1/*13), the peak plasma concentration (Cmax) and total drug exposure (AUCinf) of a single 20 mg dose of zafirlukast were 1.44- to 1.52-fold and 1.70- to 1.90-fold higher, respectively, compared to extensive metabolizers (EM; CYP2C9*1/*1) [1][2]. Consequently, apparent oral clearance (CL/F) was reduced by approximately 42.8% to 44.2% in IMs.

Pharmacogenomics CYP2C9 Personalized Medicine

Hepatic Safety Profile: Dose-Dependent Liver Enzyme Elevations

Zafirlukast's hepatic safety profile is characterized by a dose-dependent risk of elevated liver enzymes, a finding that distinguishes it from montelukast, for which this is not a prominent concern. In dose-ranging studies, zafirlukast doses exceeding the approved 20 mg twice daily were associated with an increased risk of asymptomatic liver enzyme elevations [1]. Pooled clinical trial data showed that clinically silent ALT elevations >2-3 times the upper limit of normal occurred in 1.5% of over 4,000 zafirlukast-treated subjects, compared to 1.1% of placebo recipients [2]. While not statistically significant in these trials, post-marketing surveillance has generated over 100 reports of hepatotoxicity, including at least 14 cases of liver failure [3].

Hepatotoxicity Drug Safety Post-marketing Surveillance

Zafirlukast CAS 107753-78-6: Recommended Research and Industrial Applications Based on Differentiated Evidence


Structural Biology and GPCR Pharmacology Research Tool

As a structurally and functionally distinct CysLT1R antagonist, zafirlukast is a valuable tool compound for studying G-protein coupled receptor (GPCR) pharmacology. Its unique binding mode, which induces a wide-open conformation of the receptor's orthosteric pocket [1], can be exploited in crystallography, cryo-EM, and functional assays to probe the molecular basis of ligand-receptor interactions, biased signaling, and allosteric modulation.

Pharmacogenomic Studies of CYP2C9-Mediated Drug Metabolism

Given its significant pharmacokinetic variability based on CYP2C9 genetic polymorphisms [1][2], zafirlukast serves as an excellent probe substrate or model drug in clinical pharmacogenomic studies. It can be used to investigate the impact of CYP2C9 genotypes (e.g., *2, *3, *13 alleles) on drug exposure, efficacy, and safety in diverse patient populations, aiding the advancement of personalized medicine approaches.

Research on Drug-Induced Liver Injury (DILI) Mechanisms

The unique post-marketing hepatic safety signal associated with zafirlukast [1] makes it a compound of interest for researchers investigating the mechanisms of idiosyncratic drug-induced liver injury (DILI). In vitro and in vivo studies can utilize zafirlukast to explore hypotheses related to immune-mediated hypersensitivity, reactive metabolite formation, or mitochondrial toxicity, contributing to broader DILI prediction and prevention strategies.

Pediatric Exercise-Induced Bronchoconstriction (EIB) Prophylaxis

Clinical evidence demonstrating zafirlukast's ability to significantly attenuate the maximal fall in FEV1 following exercise challenge in children with asthma [1] supports its specific use case in pediatric sports medicine and asthma management. This application scenario is relevant for pediatricians and researchers focused on optimizing prophylactic strategies for EIB in young patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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